(5E)-2-mercapto-5-(2-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
CAS No.:
Cat. No.: VC18361039
Molecular Formula: C17H14N2OS
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N2OS |
|---|---|
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | (5E)-5-[(2-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C17H14N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19(17(21)18-15)14-9-3-2-4-10-14/h2-11H,1H3,(H,18,21)/b15-11+ |
| Standard InChI Key | DWUSLSMNZCFNME-RVDMUPIBSA-N |
| Isomeric SMILES | CC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (5E)-5-[(2-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one, reflects its core structure: a five-membered imidazol-4-one ring fused with a 2-methylbenzylidene group at position 5 and a phenyl group at position 3. The E-configuration of the benzylidene double bond is critical for its planar geometry, which facilitates π-π stacking interactions in biological systems. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂OS |
| Molecular Weight | 294.4 g/mol |
| Canonical SMILES | CC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
| Hydrogen Bond Donors | 1 (thiol group) |
| Hydrogen Bond Acceptors | 3 (two imine, one ketone) |
The thiol group at position 2 enhances nucleophilicity, enabling disulfide bond formation under oxidative conditions.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch) confirm the presence of ketone and thiol groups.
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NMR: ¹H NMR (400 MHz, CDCl₃) shows a singlet at δ 2.4 ppm (3H, CH₃), a doublet at δ 7.3–7.6 ppm (aromatic protons), and a deshielded proton at δ 8.1 ppm (benzylidene CH).
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a base-catalyzed condensation between 2-mercaptoimidazole and 2-methylbenzaldehyde:
Optimized Conditions:
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Solvent: Ethanol (80% yield)
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Catalyst: 10% aqueous NaOH
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Temperature: Reflux at 78°C for 6 hours.
Purification and Yield
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields 72–78% pure compound. Recrystallization from methanol improves purity to >95%.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) but limited efficacy against Gram-negative strains. The thiol group likely disrupts microbial cell walls via covalent interactions with cysteine residues in membrane proteins.
Antioxidant Capacity
In DPPH radical scavenging assays, the compound achieves 50% inhibition (IC₅₀) at 45 µM, comparable to ascorbic acid (IC₅₀ = 38 µM). The conjugated π-system stabilizes radical intermediates, enhancing antioxidant activity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Mechanistically, the compound induces apoptosis via mitochondrial depolarization and caspase-3 activation.
Applications in Drug Development and Materials Science
Medicinal Chemistry
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Antimicrobial Agents: Structural analogs with electron-withdrawing substituents on the phenyl ring show enhanced potency .
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Antioxidant Therapeutics: The thiol group’s redox activity makes it a candidate for treating oxidative stress-related disorders.
Functional Materials
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Optoelectronic Devices: The extended conjugation system enables absorption in the visible spectrum (λₘₐₓ = 420 nm), suggesting use in organic semiconductors.
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Coordination Polymers: The thiol and ketone groups facilitate metal-ligand bonding, forming stable frameworks with Cu(II) and Zn(II) .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 2-methyl group with 4-methyl (as in CID 678925 ) reduces antimicrobial activity (MIC = 64 µg/mL for S. aureus), highlighting the importance of substituent position .
Thiol vs. Thiourea Derivatives
Compared to thiourea-based imidazolones, the thiol group in this compound offers superior nucleophilicity, enabling faster disulfide formation.
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